
Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the quinoline ring.
Acylation: Formation of the oxo group through acylation reactions.
Esterification: Conversion of the carboxylic acid group to the ester form using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the quinoline ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and oxo groups could play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Nitroquinoline: Compounds with a nitro group on the quinoline ring.
Uniqueness
Methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C14H16N2O5 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC名 |
methyl 2-(4,4-dimethyl-6-nitro-2-oxo-3H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C14H16N2O5/c1-14(2)7-12(17)15(8-13(18)21-3)11-5-4-9(16(19)20)6-10(11)14/h4-6H,7-8H2,1-3H3 |
InChIキー |
OVJHQRQFEODNFB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




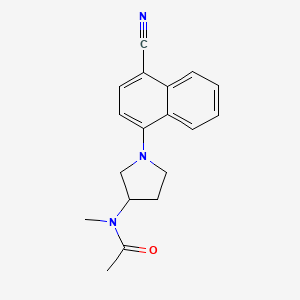
![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)
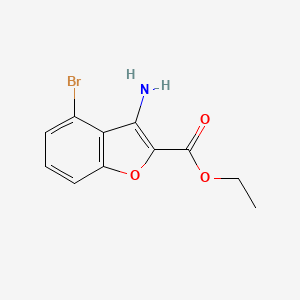
![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)

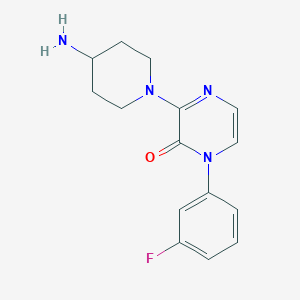

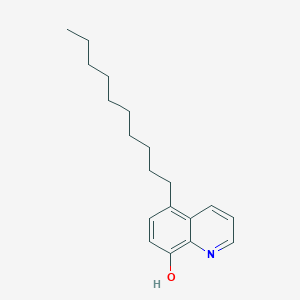
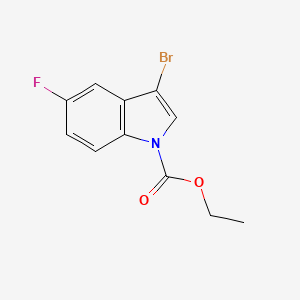
![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)


